RB-6145

Description

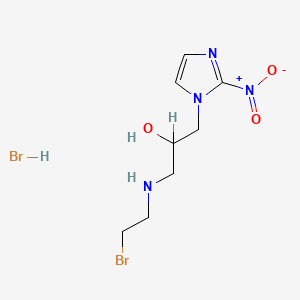

Structure

3D Structure of Parent

Properties

CAS No. |

129448-97-1 |

|---|---|

Molecular Formula |

C8H14Br2N4O3 |

Molecular Weight |

374.03 g/mol |

IUPAC Name |

1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide |

InChI |

InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H |

InChI Key |

XPBJPGMCFKYBBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol CI 1010 PD 144872 RB 6145 RB-6145 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of RB-6145: A Hypoxia-Activated Prodrug for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RB-6145 is a novel, second-generation 2-nitroimidazole-based bioreductive prodrug designed for enhanced therapeutic selectivity against hypoxic solid tumors. It is a derivative of its more toxic predecessor, RSU-1069, offering a more favorable toxicity profile while maintaining potent anti-tumor activity. The core mechanism of this compound hinges on its selective activation within the hypoxic microenvironment of tumors. This activation transforms the relatively inert prodrug into a highly cytotoxic bifunctional agent that induces catastrophic DNA damage, leading to targeted cell death in oxygen-deprived cancer cells, a population notoriously resistant to conventional radiotherapy and chemotherapy. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Dual-Action Mechanism of this compound

The anti-tumor activity of this compound is a two-step process initiated by the unique conditions of the tumor microenvironment.

Conversion of this compound to the Active Moiety, RSU-1069

This compound is a prodrug of RSU-1069, designed to improve its pharmacological properties, including reduced systemic toxicity.[1][2] Upon administration, this compound undergoes systemic conversion to RSU-1069.[3] RSU-1069 is a dual-function molecule, possessing both a 2-nitroimidazole ring, which acts as a trigger for hypoxia-selective activation, and an aziridine ring, a potent alkylating agent.[4][5]

Hypoxia-Selective Bioreductive Activation

The cornerstone of this compound's targeted action is the bioreduction of the 2-nitroimidazole group of RSU-1069. This process is catalyzed by one-electron reductases, particularly NADPH:cytochrome P450 reductase, which are overexpressed in hypoxic tumor cells.[6][7][8][9][10]

Under normal oxygen concentrations (normoxia), the initial one-electron reduction product of the nitro group is rapidly re-oxidized back to the parent compound in a futile cycle, with oxygen acting as the electron acceptor. This "oxygen-mimetic" effect prevents the accumulation of toxic metabolites in healthy, well-oxygenated tissues.

However, in the absence of sufficient oxygen (hypoxia), the nitro radical anion can undergo further reduction, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates. These reactive species contribute to cellular damage and are a key component of the drug's cytotoxic effect.

DNA Alkylation and Cross-Linking

The second critical feature of RSU-1069 is its aziridine ring, a strained three-membered ring containing nitrogen. This group is an electrophilic alkylating agent that can form covalent bonds with nucleophilic sites on cellular macromolecules, most importantly, DNA.

The bioreduction of the nitroimidazole ring potentiates the alkylating activity of the aziridine moiety, creating a highly lethal bifunctional agent. This activated form of the drug can induce a variety of DNA lesions, including:

-

Monoadducts: Covalent attachment of the drug to a single DNA base.

-

DNA Strand Breaks: Both single-strand and double-strand breaks have been observed.[4]

-

DNA-DNA Cross-links: The bifunctional nature of the activated drug allows it to react with two different sites on the DNA, leading to the formation of interstrand or intrastrand cross-links. These are particularly cytotoxic lesions as they prevent DNA replication and transcription.

The combination of reductive activation and DNA alkylation results in a highly potent and selective cytotoxic effect in hypoxic tumor cells.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as a cascade of events triggered by the tumor microenvironment.

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and toxicity of this compound and its active form, RSU-1069.

Table 1: Comparative Systemic Toxicity of RSU-1069 and this compound in Mice [1]

| Compound | Administration Route | Maximum Tolerated Dose (MTD) (mg/kg) |

| RSU-1069 | Intraperitoneal (ip) | 80 |

| RSU-1069 | Oral (po) | 320 |

| This compound | Intraperitoneal (ip) | 350 |

| This compound | Oral (po) | 1000 |

Table 2: Comparative Efficacy of RSU-1069 and Other Radiosensitizers

| Compound | Parameter | Value | Cell Line/Tumor Model | Reference |

| RSU-1069 | Hypoxic:Aerobic Cytotoxicity Ratio | ~90 | CHO cells | [1] |

| Misonidazole | Hypoxic:Aerobic Cytotoxicity Ratio | - | CHO cells | [1] |

| RSU-1069 | Sensitizing Efficiency vs. Misonidazole | ~10x greater | KHT or RIF-1 tumors | [2] |

| This compound | Sensitizing Efficiency vs. Misonidazole | ~10x greater | KHT or RIF-1 tumors | [2] |

| RSU-1069 | Efficiency in killing hypoxic cells vs. Misonidazole | 300-1000 fold more efficient | sc 9L tumor cells | [11][12] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Assessment of Hypoxic Cytotoxicity (Clonogenic Assay)

The clonogenic assay is the gold standard for determining the cytotoxic effects of a compound on a cellular level by assessing the ability of single cells to form colonies.[13][14]

Experimental Workflow:

Caption: Workflow for a clonogenic assay.

Detailed Protocol:

-

Cell Seeding: Tumor cells (e.g., Chinese Hamster Ovary - CHO) are seeded at a low density (e.g., 200-1000 cells/well) in 6-well plates to allow for individual colony formation.[15]

-

Drug Exposure: Cells are exposed to a range of concentrations of this compound or RSU-1069.

-

Hypoxic Conditions: The plates are placed in a hypoxic chamber (e.g., <0.1% O₂) for a specified duration (e.g., 1-4 hours). Control plates are kept under normoxic conditions (21% O₂).

-

Colony Formation: After drug exposure, the medium is replaced with fresh medium, and the cells are incubated for 7-14 days to allow for colony growth.

-

Staining and Counting: Colonies are fixed with methanol and stained with a solution of crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to that of the untreated control.

Assessment of DNA Damage (Comet Assay)

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][16][17][18][19]

Experimental Workflow:

Caption: Workflow for a comet assay.

Detailed Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and suspended in a low-melting-point agarose.

-

Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis buffer (containing detergent and high salt) to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Fragmented DNA will migrate further, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Image Analysis: The extent of DNA damage is quantified by measuring the intensity of fluorescence in the comet tail relative to the head.

Analysis of DNA Adducts (Mass Spectrometry)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific DNA adducts.[20][21][22]

Experimental Workflow:

Caption: Workflow for DNA adduct analysis.

Detailed Protocol:

-

DNA Isolation: DNA is isolated from cells treated with this compound or RSU-1069.

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.

-

LC Separation: The mixture of deoxynucleosides is separated using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio of the parent ions (including adducted nucleosides) and then fragments them to produce a characteristic fragmentation pattern, which is used for definitive identification and quantification.

Conclusion

This compound represents a sophisticated approach to cancer therapy, leveraging the unique hypoxic microenvironment of solid tumors for targeted drug activation. Its mechanism of action, involving bioreductive activation of a 2-nitroimidazole moiety and subsequent DNA alkylation by an aziridine ring, leads to potent and selective cytotoxicity in hypoxic cancer cells. The prodrug design of this compound significantly reduces systemic toxicity compared to its parent compound, RSU-1069, enhancing its therapeutic index. The experimental protocols detailed herein provide a framework for the continued investigation and development of such hypoxia-activated prodrugs, a promising strategy in the ongoing effort to overcome tumor resistance and improve patient outcomes in oncology.

References

- 1. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual function nitroimidazoles less toxic than RSU 1069: selection of candidate drugs for clinical trial (RB 6145 and/or PD 130908 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the physiological effects of RSU1069 and RB6145 in the SCCVII murine tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of the repair and damage of DNA induced by parent and reduced RSU-1069, a 2-nitroimidazole-aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ackerleylab.com [ackerleylab.com]

- 7. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]

- 9. Nitroreductase - Wikipedia [en.wikipedia.org]

- 10. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 15. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adaptation to alkylation damage in DNA measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 20. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. escholarship.org [escholarship.org]

RB-6145: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and mechanism of action of the hypoxic cell radiosensitizer prodrug, RB-6145.

Introduction

This compound, known chemically as α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol, is a significant compound in the field of oncology research, specifically developed as a prodrug for the hypoxic cell radiosensitizer, RSU-1069. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data, presenting a valuable resource for its potential therapeutic applications.

Chemical Structure and Properties

This compound is a 2-nitroimidazole derivative designed to be less toxic than its active counterpart, RSU-1069. The presence of the bromoethylamino side chain allows for its conversion to the active aziridine moiety under physiological conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development and pharmacokinetic studies.

| Property | Value | Reference |

| Chemical Name | α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol hydrobromide | |

| CAS Number | 129448-97-1 | |

| Molecular Formula | C₈H₁₃BrN₄O₃·HBr | |

| Molecular Weight | 374.03 g/mol | |

| SMILES | C1=C(N(C=N1)CC(CNCCBr)O)--INVALID-LINK--[O-].Br | |

| Appearance | Not publicly available | |

| Melting Point | Not publicly available | |

| Solubility | Not publicly available | |

| pKa | Not publicly available |

Mechanism of Action

This compound functions as a prodrug, undergoing conversion to the active compound RSU-1069 in vivo. RSU-1069 is a dual-function agent, acting as both a hypoxic cell radiosensitizer and a cytotoxin. Its mechanism of action is primarily centered on the hypoxic cells found in solid tumors.

Under hypoxic conditions, the nitro group of RSU-1069 is reduced by cellular reductases to form reactive radical anions. These reactive species can then induce DNA damage, primarily through the formation of DNA adducts and strand breaks. The aziridine ring in RSU-1069 is a potent alkylating agent, which can crosslink DNA, further contributing to its cytotoxic effects. This selective toxicity towards hypoxic cells, which are often resistant to conventional radiotherapy, makes this compound a promising candidate for combination cancer therapies.

The following diagram illustrates the proposed signaling pathway for the activation and action of this compound.

Pharmacokinetics and Toxicity

Studies in murine models have demonstrated that this compound exhibits reduced systemic toxicity compared to RSU-1069. This improved safety profile is a key advantage of the prodrug approach. The table below summarizes the maximum tolerated dose (MTD) data from in vivo studies.

| Compound | Administration Route | Maximum Tolerated Dose (MTD) in Mice |

| This compound | Intraperitoneal (i.p.) | 350 mg/kg |

| This compound | Oral (p.o.) | 1000 mg/kg |

| RSU-1069 | Intraperitoneal (i.p.) | 80 mg/kg |

| RSU-1069 | Oral (p.o.) | 320 mg/kg |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not widely available in the public domain. However, based on published research abstracts, the following outlines the general methodologies employed.

Synthesis of this compound

An improved synthesis of this compound has been developed to overcome earlier synthetic challenges. The general approach involves the use of a 2-oxazolidinone as an aziridine equivalent. A detailed, step-by-step protocol would require access to the full-text research articles.

The following diagram provides a conceptual workflow for the synthesis and evaluation of this compound.

In Vivo Radiosensitization Studies

-

Animal Models: Murine tumor models (e.g., KHT sarcomas) are commonly used.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) or oral (p.o.) routes.

-

Irradiation: Tumors are irradiated with a single dose of X-rays at a specified time point after drug administration.

-

Efficacy Assessment: Tumor growth delay is monitored to assess the radiosensitizing effect.

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from animals at various time points after drug administration.

-

Sample Preparation: Plasma is separated and processed for analysis.

-

Analytical Method: High-performance liquid chromatography (HPLC) is used to quantify the concentrations of this compound and its metabolites (including RSU-1069).

Conclusion

This compound represents a promising strategy to enhance the therapeutic index of the potent hypoxic cell radiosensitizer RSU-1069. Its favorable toxicity profile, coupled with its efficacy as a radiosensitizer in preclinical models, warrants further investigation for its potential clinical application in the treatment of solid tumors. This guide provides a foundational understanding of this compound for professionals in the field of drug development, highlighting the key attributes that make it a compound of significant interest. Further research is needed to fully elucidate its clinical potential and to develop detailed protocols for its synthesis and therapeutic use.

The Role of RB-6145 in Targeting Tumor Hypoxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RB-6145 is a hypoxia-activated prodrug designed to selectively target the low-oxygen microenvironment characteristic of solid tumors. As a prodrug of the potent cytotoxin RSU-1069, this compound offers a strategic advantage by reducing systemic toxicity while maintaining efficacy in the intended target tissue. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The selective activation of this compound in hypoxic tumor regions, leading to DNA damage and subsequent cell death, presents a promising therapeutic strategy for a range of solid tumors resistant to conventional therapies.

Introduction to Tumor Hypoxia and Hypoxia-Activated Prodrugs

Tumor hypoxia, a common feature of solid malignancies, arises from an imbalance between oxygen supply and consumption, leading to a microenvironment with significantly reduced oxygen tension. This hypoxic state is associated with tumor progression, metastasis, and resistance to radiotherapy and conventional chemotherapy. Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment. These compounds are relatively non-toxic in their prodrug form but are metabolically activated under hypoxic conditions to release a potent cytotoxic agent, thereby selectively targeting tumor cells while sparing well-oxygenated normal tissues.

This compound is a second-generation 2-nitroimidazole-based HAP. It is a more stable and less toxic prodrug of RSU-1069, a bifunctional agent possessing both a hypoxia-selective trigger (the 2-nitroimidazole ring) and a cytotoxic effector (an aziridine ring).[1][2]

Mechanism of Action of this compound

The therapeutic activity of this compound is contingent on its conversion to the active form, RSU-1069, and the subsequent bioreductive activation of the 2-nitroimidazole ring under hypoxic conditions.

Conversion of this compound to RSU-1069

In vivo, this compound is rapidly converted to RSU-1069. This conversion is a critical step for its anti-tumor activity.[3]

Hypoxia-Selective Activation

Under the low-oxygen conditions prevalent in solid tumors, the 2-nitroimidazole ring of RSU-1069 undergoes a one-electron reduction, a reaction catalyzed by various intracellular reductases, particularly nitroreductases which are often upregulated in hypoxic cancer cells. In the presence of oxygen, this reduced radical is rapidly re-oxidized back to the parent compound in a futile cycle, rendering it inactive in normal, well-oxygenated tissues. However, in the absence of sufficient oxygen, further reduction occurs, leading to the formation of highly reactive cytotoxic species, including a hydroxylamine and an amine.

DNA Damage and Cell Death

The reduction of the nitro group under hypoxia activates the aziridine moiety, a potent alkylating agent. This activated form of RSU-1069 can then form covalent adducts with DNA, leading to DNA cross-linking and single-strand breaks.[4][5][6] This DNA damage triggers a cellular stress response, activating DNA damage response (DDR) pathways. Key kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53.[5][7][8] The activation of these pathways can lead to cell cycle arrest, and if the DNA damage is too severe to be repaired, ultimately to programmed cell death (apoptosis).[1][8][9]

Preclinical Data

The preclinical evaluation of this compound and its active metabolite RSU-1069 has demonstrated significant hypoxia-selective cytotoxicity and anti-tumor efficacy.

In Vitro Cytotoxicity

The cytotoxicity of RSU-1069 is markedly increased under hypoxic conditions. The hypoxic cytotoxicity ratio (HCR), which is the ratio of the IC50 value under normoxic conditions to that under hypoxic conditions, is a key measure of the hypoxia-selectivity of a HAP.

| Cell Line | Tumor Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| CHO | Chinese Hamster Ovary | >1000 | ~11 | >90 | [4] |

| HeLa | Human Cervical Cancer | >200 | ~10 | >20 | [4] |

| A549 | Human Lung Carcinoma | Not Specified | Not Specified | ~9 | [10] |

| KHT/iv | Murine Sarcoma | Not Specified | Not Specified | ~80 | [10] |

| 9L | Rat Gliosarcoma | ~50 (21% O2) | ~0.5 (<0.0075% O2) | ~100 | [11] |

In Vivo Efficacy

In vivo studies in murine tumor models have demonstrated the anti-tumor activity of this compound. Oral administration of this compound has been shown to be effective and to reduce systemic toxicity compared to parenteral administration of RSU-1069.[5]

| Tumor Model | Treatment | Dose | Route | Outcome | Reference |

| KHT Sarcoma | This compound + Radiation (10 Gy) | 1 g/kg | p.o. | Significant radiosensitization | [5] |

| SCCVII Carcinoma | This compound + Hyperthermia (42.5°C) | 240 mg/kg | i.p. | Enhanced tumor response to heat | [3] |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is a prodrug of RSU-1069. Oral administration of this compound leads to sustained tumor concentrations of RSU-1069 with reduced peak plasma levels compared to intraperitoneal injection of RSU-1069, which likely contributes to its lower systemic toxicity.[5][12]

| Compound | Dose | Route | Peak Plasma Concentration | Elimination Half-life (t1/2) | Tumor/Plasma Ratio | Reference |

| RSU-1069 | 100 mg/kg | i.p. | ~40 µg/mL | ~39 min | ~2 | [11] |

| RSU-1069 | 50 mg/kg | i.v. | Not Specified | ~37 min | ~0.28 | [12] |

| This compound | 1 g/kg | p.o. | Not Specified | Not Specified | Not Specified | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound-induced Cell Death

Caption: Mechanism of this compound activation and downstream signaling cascade.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro assessment of this compound.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for the in vivo assessment of this compound.

Experimental Protocols

Hypoxia Cytotoxicity Assay (Clonogenic Survival)

This protocol determines the cytotoxic effect of this compound/RSU-1069 under normoxic and hypoxic conditions.

-

Cell Plating: Seed cells in 6-well plates at a density determined for each cell line to yield 50-150 colonies per well in the untreated control. Allow cells to attach for 24 hours.

-

Drug Preparation: Prepare a stock solution of this compound or RSU-1069 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium immediately before use.

-

Drug Exposure: Replace the medium with drug-containing medium.

-

Incubation:

-

Normoxia: Place one set of plates in a standard incubator (21% O₂, 5% CO₂).

-

Hypoxia: Place another set of plates in a hypoxic chamber or incubator flushed with a gas mixture of <1% O₂, 5% CO₂, and balanced N₂. Incubate for the desired exposure time (e.g., 2-24 hours).

-

-

Colony Formation: After drug exposure, wash the cells with PBS, add fresh drug-free medium, and return the plates to a normoxic incubator.

-

Staining and Counting: Incubate for 7-14 days until visible colonies are formed. Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Determine the IC50 values under normoxic and hypoxic conditions and calculate the HCR.

Nitroreductase Activity Assay

This assay measures the activity of nitroreductases in cell lysates, which are responsible for the activation of this compound.

-

Cell Lysate Preparation: Culture cells to ~80% confluency. Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing cell lysate, a suitable buffer (e.g., Tris-HCl), a cofactor (NADH or NADPH), and a nitroreductase substrate (e.g., CB1954 or a fluorogenic probe).

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Detection: Measure the product of the reaction. For a fluorogenic probe, measure the fluorescence intensity. For a substrate like CB1954, the reduction can be monitored by HPLC.

-

Data Analysis: Calculate the nitroreductase activity, often expressed as the rate of substrate conversion per milligram of protein.

In Vivo Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of this compound in a xenograft mouse model.

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (p.o.) at the desired dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) or tumor growth delay (TGD) for the treatment group compared to the control group.

Conclusion

This compound represents a promising strategy for targeting hypoxic solid tumors. Its mechanism of action, leveraging the unique tumor microenvironment for selective activation, offers the potential for improved efficacy and reduced systemic toxicity compared to conventional chemotherapeutics. The preclinical data to date support its further development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel hypoxia-activated prodrugs. Further research focusing on identifying predictive biomarkers of response and optimal combination strategies will be crucial for the successful clinical translation of this therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of hypoxia on human cancer cell line chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro cytotoxicity and chemosensitizing activity of the dual function nitroimidazole RB 6145 [pubmed.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Foundational Research on Nitroimidazole Radiosensitizers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on nitroimidazole-based radiosensitizers. It covers their core mechanism of action, key experimental validations, and the structure-activity relationships that have guided their development. This document is intended to serve as a comprehensive resource for professionals in the fields of oncology, radiation biology, and medicinal chemistry.

Introduction to Nitroimidazole Radiosensitizers

Tumor hypoxia, or low oxygen tension, is a significant factor contributing to the resistance of solid tumors to radiotherapy.[1][2] Oxygen is a potent radiosensitizer that "fixes" radiation-induced DNA damage, making it permanent and irreparable. In its absence, these initial DNA lesions can be chemically restored to their original state, diminishing the efficacy of the treatment. Nitroimidazole compounds have been extensively investigated as "oxygen-mimetic" radiosensitizers.[3][4] These electron-affinic molecules are designed to selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation, thereby overcoming a major hurdle in cancer therapy.[5] While their clinical success has been varied, with toxicity being a limiting factor for early generation compounds like misonidazole, the underlying principles of their action continue to inform the development of next-generation radiosensitizers.[6][7][8] Nimorazole is a notable exception, having demonstrated clinical benefit and is used in some regions for the treatment of head and neck cancers.[6][8][9]

Mechanism of Action

The primary mechanism of nitroimidazole radiosensitizers is centered on their high electron affinity, a property conferred by the nitro group on the imidazole ring.[6][7] This allows them to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage in hypoxic environments.

Under hypoxic conditions, the nitroimidazole molecule undergoes a one-electron reduction, primarily mediated by intracellular reductases, to form a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, preventing any further reaction. This "futile cycling" ensures that the activity of nitroimidazoles is largely restricted to hypoxic cells, sparing well-oxygenated normal tissues.[1]

In the absence of oxygen, this highly reactive nitro radical anion can interact with and bind to cellular macromolecules.[10] When this occurs in the vicinity of DNA that has been damaged by ionizing radiation (forming a radical lesion), the nitroimidazole radical can react with the DNA radical. This reaction "fixes" the damage, creating a stable adduct that is difficult for the cell's repair machinery to resolve, ultimately leading to DNA strand breaks and cell death.[3][11]

Some nitroimidazoles, particularly the more electron-affinic 2-nitroimidazoles, also exhibit inherent cytotoxicity towards hypoxic cells, even without radiation.[5][10] This is due to the accumulation of their reduced metabolites, which can be toxic to the cell.

The following diagram illustrates the core mechanism of action:

Caption: Mechanism of nitroimidazole radiosensitization in hypoxic tumor cells.

Quantitative Assessment of Radiosensitization

The efficacy of a radiosensitizer is quantified by its ability to enhance the effects of radiation. Several key parameters are used in preclinical evaluations.

Key Performance Metrics

-

Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF): This is the most common metric, calculated as the ratio of the radiation dose required to produce a given level of biological effect (e.g., 1% cell survival) in the absence of the drug to the dose required for the same effect in the presence of the drug. An SER/DMF greater than 1 indicates radiosensitization.

-

Hypoxic Cytotoxicity Ratio (HCR): This ratio compares the cytotoxicity of a compound under hypoxic conditions to its cytotoxicity under aerobic (normoxic) conditions. It is a measure of the drug's hypoxia-selective toxicity.

Comparative Efficacy of Nitroimidazole Compounds

The following table summarizes key quantitative data for several foundational and next-generation nitroimidazole radiosensitizers, compiled from various in vitro studies.

| Compound | Class | Cell Line(s) | Concentration | SER / DMF | One-Electron Reduction Potential (E(1)) | Reference |

| Misonidazole (Ro-07-0582) | 2-Nitroimidazole | CHO, CH2B2 | >10 mM | ~3.0 | -389 mV | [5] |

| Etanidazole (SR-2508) | 2-Nitroimidazole | CHO, V79 | 1 mM | 1.8 - 2.2 | -389 mV | [12] |

| Nimorazole | 5-Nitroimidazole | V79 | 1 mM | 1.3 | -525 mV | [12] |

| Iodoazomycin Arabinofuranoside (IAZA) | 2-Nitroimidazole | FaDu | 100 µM | 1.41 | Not Reported | [13][14] |

| Fluoroazomycin Arabinofuranoside (FAZA) | 2-Nitroimidazole | FaDu | 100 µM | 1.09 | Not Reported | [13] |

| Novel Sulfonamide (Compound 34) | 2-Nitroimidazole | HCT116/54C | Not Specified | 14.9 (in vivo SR) | Not Reported | [4][15] |

| Novel Sulfonamide (Compound 38) | 5-Nitroimidazole | HCT116/54C | Not Specified | 3.43 (in vivo SR) | Not Reported | [4][15] |

Note: SER/DMF values can vary significantly based on experimental conditions such as cell line, drug concentration, incubation time, and the biological endpoint measured.

Experimental Protocols for Evaluation

The preclinical evaluation of nitroimidazole radiosensitizers follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical assessment of a novel radiosensitizer.

Caption: General workflow for preclinical evaluation of a nitroimidazole radiosensitizer.

Representative Experimental Methodologies

A. In Vitro Clonogenic Survival Assay

This assay is the gold standard for assessing cell reproductive death after treatment with ionizing radiation.[16]

-

Cell Culture: Cancer cells (e.g., FaDu, HCT116) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Plating: A known number of cells are seeded into culture dishes and allowed to attach for several hours.

-

Induction of Hypoxia: For the hypoxic arm, plates are placed in a hypoxic chamber or incubator with a low-oxygen gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a specified duration (e.g., 4-6 hours) to allow for equilibration.

-

Drug Treatment: The test nitroimidazole compound is added to the medium at various concentrations, both in normoxic and hypoxic conditions, typically 1-2 hours before irradiation.

-

Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray source.

-

Post-Irradiation Incubation: The drug-containing medium is replaced with fresh medium, and the plates are returned to a standard normoxic incubator for 7-14 days to allow for colony formation.

-

Staining and Counting: Colonies (defined as containing ≥50 cells) are fixed with methanol and stained with crystal violet. The number of colonies is counted.

-

Data Analysis: The surviving fraction is calculated for each dose point. Survival curves are plotted, and the SER is determined by comparing the doses required to achieve a specific survival level (e.g., 10%) with and without the drug.

B. DNA Damage Assessment (Alkaline Comet Assay)

This assay measures DNA single- and double-strand breaks in individual cells.

-

Cell Treatment: Cells are treated with the nitroimidazole and/or radiation under hypoxic or normoxic conditions as described above.

-

Cell Harvesting: Immediately after treatment, cells are harvested and suspended in a low-melting-point agarose.

-

Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA "nucleoids."

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. A voltage is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and images are captured using a fluorescence microscope.

-

Quantification: Image analysis software is used to measure parameters such as the comet tail moment (the product of the tail length and the fraction of DNA in the tail), which is proportional to the amount of DNA damage.[13]

C. In Vivo Tumor Growth Delay (TGD) Assay

This is a common in vivo endpoint to evaluate the efficacy of a radiosensitizer.[16][17]

-

Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into different treatment groups (e.g., control, drug alone, radiation alone, drug + radiation).

-

Treatment: The nitroimidazole compound is administered (e.g., via intravenous or intraperitoneal injection) at a specified time before a single or fractionated dose of localized radiation is delivered to the tumor.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Data Analysis: The time required for the tumors in each group to reach a specific endpoint volume (e.g., 4 times the initial volume) is determined. The tumor growth delay is the difference in this time between the treated and control groups.

Structure-Activity Relationships and Future Directions

The development of nitroimidazoles has been heavily guided by understanding their structure-activity relationships (SAR).

-

Electron Affinity: The radiosensitizing efficiency of nitroimidazoles is strongly correlated with their one-electron reduction potential.[6] 2-nitroimidazoles are generally more electron-affinic and thus more potent radiosensitizers than their 5-nitroimidazole counterparts.[15] However, this increased efficacy is often associated with higher toxicity.[8]

-

Lipophilicity: Lipophilicity influences the drug's distribution and ability to penetrate cell membranes and reach the hypoxic tumor core. Early efforts to reduce the neurotoxicity of misonidazole involved creating more hydrophilic analogues like etanidazole to limit penetration across the blood-brain barrier.[6]

-

Side Chain Modifications: Modern drug design focuses on modifying the side chain attached to the nitroimidazole ring. This can be used to optimize physicochemical properties like solubility and to introduce functionalities that target the drug to the tumor microenvironment.[4][18] The development of nitroimidazole alkylsulfonamides is an example of this next-generation approach.[3][9][19]

Future research continues to explore novel nitroimidazole derivatives with an improved therapeutic index—maximizing radiosensitizing efficacy while minimizing normal tissue toxicity. Strategies include the development of prodrugs that are activated specifically in the tumor and the combination of nitroimidazoles with other treatment modalities, such as immunotherapy, to exploit the complex interplay between hypoxia, radiation, and the immune response.[9][19]

References

- 1. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacology and toxicology of sensitizers: mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low concentrations of nitroimidazoles: effective radiosensitizers at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Unraveling the Identity of RB-6145: A Case of Mistaken Identity?

Initial investigations into the compound designated RB-6145 and its purported effects on cellular oxygen levels have yielded no direct scientific literature or clinical data. Extensive searches across prominent research databases and clinical trial registries have failed to identify any compound with this specific designation.

This suggests a potential typographical error in the compound's name. Further analysis of related pharmacological classes, specifically prokinetic agents with similar naming conventions, points towards a possible case of mistaken identity with the investigational drug Renzapride .

Renzapride is a well-documented gastrointestinal prokinetic agent with a distinct mechanism of action.[1][2] It functions as a dual-acting compound, exhibiting both potent agonism at the 5-HT4 receptor and antagonism at the 5-HT3 receptor.[1][3][4] This dual activity modulates serotonergic pathways in the gut, leading to increased gastrointestinal motility and an anti-emetic effect.[1]

While the existing body of research on Renzapride is substantial, it is crucial to note that there is currently no scientific evidence to suggest a direct role for this compound in the regulation of cellular oxygen levels. Its therapeutic applications and clinical development have been primarily focused on gastrointestinal disorders, such as irritable bowel syndrome with constipation (IBS-C) and diabetic gastroparesis.[1][2][4]

Given the absence of information on "this compound," this guide will proceed by providing a comprehensive overview of Renzapride, based on the available scientific and clinical data. This will include its mechanism of action, a summary of clinical findings, and detailed experimental protocols where available, to offer valuable insights for researchers, scientists, and drug development professionals who may have encountered this nomenclature ambiguity.

Renzapride: A Detailed Profile

Renzapride is a substituted benzamide that has been the subject of numerous preclinical and clinical studies.[3][5] Originally developed in the late 1980s, it has undergone investigation for its therapeutic potential in various gastrointestinal motility disorders.[1]

Mechanism of Action

The primary pharmacological activity of Renzapride is centered on its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract.[3][6]

-

5-HT4 Receptor Agonism: Renzapride acts as a full agonist at 5-HT4 receptors.[3][4] Stimulation of these receptors on enteric neurons promotes the release of acetylcholine, a key neurotransmitter that enhances gastrointestinal peristalsis and transit.[1]

-

5-HT3 Receptor Antagonism: The compound also functions as a 5-HT3 receptor antagonist.[1][3] Blockade of 5-HT3 receptors in the gut and central nervous system contributes to its anti-emetic properties.[1]

-

Other Receptor Interactions: In vitro studies have shown that Renzapride also has some affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors.[4]

The interplay of these receptor interactions results in a prokinetic effect, accelerating gastric emptying and intestinal transit.[5]

Signaling Pathway of Renzapride

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of Renzapride.

Table 1: Receptor Binding Affinity of Renzapride

| Receptor | Species/Tissue | Ki (nM) | Reference |

| 5-HT3 | Human (cloned receptor) | 17 | [3] |

| 5-HT4 | Guinea-pig | 477 | [3] |

Table 2: Effect of Renzapride on Gastric Emptying in Healthy Subjects

| Dose | Decrease in Gastric Content Volume (%) | Time Point | Reference |

| 2 mg | 21 | 80 min post-meal | [5] |

| 5 mg | 37 | 80 min post-meal | [5] |

Table 3: Effect of Renzapride on Oro-caecal Transit Time

| Dose | Reduction in Transit Time (%) | Reference |

| 5 mg | 62 | [5] |

Table 4: Clinical Efficacy of Renzapride in IBS-C (Phase III)

| Treatment Group | Mean Months with Relief of Overall Symptoms | p-value vs. Placebo | Reference |

| Renzapride 2 mg (twice daily) | 0.6 | 0.004 | [4] |

| Renzapride 4 mg (once daily) | 0.55 | 0.027 | [4] |

| Placebo | 0.44 | - | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Radioligand Binding Studies

Objective: To determine the binding affinity of Renzapride for various serotonin receptors.

-

Membrane Preparation: Membranes were prepared from animal tissues or cell lines transfected with cloned human receptors. Standard procedures in modified Tris-HCl buffer (pH 7.4) were used.

-

Incubation: Membranes were incubated with a specific radiolabeled ligand with high affinity for the target receptor.

-

Competitive Inhibition: Renzapride was added at various concentrations to competitively inhibit the binding of the radioligand.

-

Measurement: Levels of bound radioligand were measured by filtration, followed by counting of the bound radioactivity.

-

Data Analysis: The inhibition constant (Ki) was calculated for instances where greater than 50% inhibition of radioligand binding occurred.

Assessment of Gastric Emptying

Objective: To evaluate the effect of Renzapride on the rate of gastric emptying in human subjects.

Methodology: [5]

-

Subjects: Healthy volunteers were recruited for the study.

-

Test Meal: Subjects consumed a standardized test meal.

-

Drug Administration: Renzapride (at varying doses) or placebo was administered.

-

Aspiration: At a specified time point (e.g., 80 minutes) after the meal, the volume of gastric contents was aspirated.

-

Measurement: The volume of the aspirated gastric contents was measured and compared between the Renzapride and placebo groups.

Oro-caecal Transit Time Measurement

Objective: To determine the effect of Renzapride on the transit time of a substance from the mouth to the cecum.

Methodology: [5]

-

Subjects: Healthy volunteers were enrolled.

-

Substrate Administration: Subjects ingested lactulose, a non-absorbable sugar.

-

Breath Hydrogen Measurement: Breath hydrogen levels were measured at regular intervals. The time at which a significant rise in breath hydrogen is detected (due to bacterial fermentation of lactulose in the cecum) is considered the oro-cecal transit time.

-

Drug Administration: The procedure was performed with and without the administration of Renzapride to assess its effect on transit time.

References

- 1. EndoLogic | Frequently Asked Questions [endologicusa.com]

- 2. ambrosehc.com [ambrosehc.com]

- 3. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renzapride - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on RB-6145 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the cytotoxic effects of RB-6145, a promising bioreductive prodrug. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the core signaling pathways and experimental workflows.

Introduction to this compound

This compound is a prodrug of the 2-nitroimidazole RSU-1069, a compound known for its potent hypoxic cell radiosensitizing and cytotoxic properties.[1][2] Developed to mitigate the systemic toxicity associated with RSU-1069, this compound offers a potentially wider therapeutic window.[3] The core mechanism of action for this class of compounds lies in their selective activation under hypoxic conditions, a characteristic feature of the microenvironment of many solid tumors. This targeted activation leads to the formation of cytotoxic metabolites that induce cellular damage, primarily through DNA adduction and the generation of reactive oxygen species.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been evaluated in various cancer cell lines, demonstrating a marked increase in toxicity under hypoxic and, in some cases, acidic conditions. The following tables summarize the available quantitative data.

| Cell Line | Cancer Type | Condition | Parameter | Value | Reference |

| A549 | Human Lung Carcinoma | Oxic | GI50 | > 89 µM | |

| A549 | Human Lung Carcinoma | Hypoxic | Cytotoxicity Enhancement Ratio | 9 | [1] |

| KHT/iv | Murine Sarcoma | Hypoxic | Cytotoxicity Enhancement Ratio | 80 | [1] |

| SiHa | Human Cervical Cancer | Hypoxic | Enhancement Ratio (ERHyp) | ~11 | [4] |

| U1 | Hypoxic | Enhancement Ratio (ERHyp) | ~15 | [4] | |

| SiHa | Human Cervical Cancer | Acidic (pH 6.4 vs 7.4) | Enhancement Ratio (ERpH) | ~1.6 | [4] |

| U1 | Acidic (pH 6.4 vs 7.4) | Enhancement Ratio (ERpH) | ~1.4 | [4] |

Table 1: Summary of this compound In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | Combination Agent | Effect | Reference |

| A549 | Human Lung Carcinoma | 4-hydroperoxy-cyclophosphamide (4-OOH-CP) | ~1.5-1.7-fold enhancement of cell killing | [1] |

| KHT/iv | Murine Sarcoma | 4-hydroperoxy-cyclophosphamide (4-OOH-CP) | ~1.5-1.7-fold enhancement of cell killing | [1] |

| A549 | Human Lung Carcinoma | CCNU | ~1.8-fold increase in cell killing | [1] |

Table 2: Chemosensitizing Effects of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. This section outlines the protocols for key experiments used to assess the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours). For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3.1.2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term reproductive viability.

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates.

-

Drug Treatment: After cell adherence, treat with this compound for a specified duration.

-

Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis and Cell Cycle Analysis

3.2.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

3.2.2. Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visualizations of complex biological processes and experimental procedures.

Caption: Bioreductive activation pathway of this compound under hypoxic conditions.

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Signaling Pathways

The cytotoxic effects of this compound are intrinsically linked to the cellular response to hypoxia and subsequent DNA damage.

Under hypoxic conditions, the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway is activated, leading to the upregulation of various genes, including those encoding for nitroreductase enzymes. These enzymes are critical for the conversion of the this compound prodrug into its active cytotoxic form, RSU-1069.

Once activated, RSU-1069 acts as a bifunctional agent. The aziridine ring can directly alkylate DNA, forming adducts that can stall replication and transcription. Concurrently, the reduced nitroimidazole moiety can participate in redox cycling, generating reactive oxygen species (ROS) that cause further DNA damage and oxidative stress. This accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway. Key proteins such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including p53 and CHK1/2. The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis through the intrinsic (mitochondrial) pathway.

References

- 1. In vitro cytotoxicity and chemosensitizing activity of the dual function nitroimidazole RB 6145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing the bioreductive effectiveness of the nitroimidazole RSU1069 and its prodrug RB6145: with particular reference to in vivo methods of evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic effect of RB 6145 in human tumour cell lines: dependence on hypoxia, extra- and intracellular pH and drug uptake - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Bioreductive Properties of RB-6145: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioreductive properties of RB-6145, a promising hypoxia-activated prodrug. Through a comprehensive review of existing literature, this document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways involved in its activation and efficacy.

Introduction

This compound is a 2-nitroimidazole-based prodrug designed to selectively target hypoxic tumor cells, a population of cells known for their resistance to conventional cancer therapies. The core of this compound's mechanism lies in its bioreductive activation under low-oxygen conditions, a hallmark of the tumor microenvironment. This activation transforms the relatively non-toxic prodrug into a potent cytotoxic agent, RSU-1069, leading to targeted cell killing in the hypoxic regions of solid tumors. This selective activation offers the potential for a wider therapeutic window and reduced systemic toxicity compared to non-targeted chemotherapies.

Bioreductive Activation and Mechanism of Action

The central principle behind the therapeutic strategy of this compound is its conversion to the active cytotoxic agent, RSU-1069, a process that is significantly enhanced in the low-oxygen environment characteristic of solid tumors. This bioreductive activation is primarily mediated by intracellular nitroreductase enzymes.

Under normal oxygen concentrations (normoxia), the nitro group of this compound undergoes a one-electron reduction. This reduced intermediate is rapidly re-oxidized by molecular oxygen, creating a futile cycle that prevents the formation of the active cytotoxic species and thereby spares healthy, well-oxygenated tissues.

In contrast, under hypoxic conditions, the scarcity of oxygen allows for the further reduction of the nitro group to form highly reactive nitroso and hydroxylamine intermediates. These intermediates can then induce cellular damage through various mechanisms, including the generation of reactive oxygen species and the formation of DNA adducts. The active form, RSU-1069, possesses both a radiosensitizing imidazole moiety and a DNA-alkylating aziridine group, contributing to its potent anti-tumor activity.

Signaling Pathway of this compound Bioreductive Activation

The Enigmatic Case of RB-6145: A Search for a Non-Existent Compound

Despite a comprehensive search of scientific and clinical databases, the designation "RB-6145" does not correspond to any known therapeutic agent or research compound. In-depth investigation reveals no data on its discovery, development, mechanism of action, or clinical evaluation, suggesting that this compound is not a recognized entity within the biomedical research and development landscape.

Initial inquiries into the discovery and development of a compound designated this compound have yielded no relevant results. Extensive searches across multiple platforms, including scientific publication databases and clinical trial registries, failed to identify any molecule or drug candidate with this identifier.

The search results were instead populated with unrelated items, most notably product codes for eyewear, such as Ray-Ban models RB4165 and RB6145. Other irrelevant findings included real estate listings and information pertaining to clinical trials of distinctly identified drugs such as Baricitinib, Bapineuzumab, and Deucravacitinib. These compounds have no apparent connection to the queried term "this compound."

This lack of pertinent information makes it impossible to construct a technical guide or whitepaper as requested. The core requirements of detailing experimental protocols, presenting quantitative data, and visualizing signaling pathways cannot be fulfilled without a foundational body of research to draw upon. The absence of any scientific literature or clinical data associated with "this compound" indicates that this designation has not been assigned to any known drug or research molecule that has entered the public domain.

Therefore, any attempt to provide a detailed report on the discovery and development of this compound would be purely speculative and without a factual basis. Researchers, scientists, and drug development professionals are advised that "this compound" does not currently represent a valid target for scientific inquiry based on publicly available information.

Methodological & Application

Application Notes and Protocols: RB-6145 in Combination with Radiation Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-6145 is an orally active prodrug of the hypoxic cell radiosensitizer RSU-1069.[1] It is designed to selectively enhance the cytotoxic effects of radiation therapy in the hypoxic microenvironment of solid tumors while minimizing systemic toxicity.[2][3] RSU-1069, the active metabolite of this compound, is a bifunctional agent containing both a 2-nitroimidazole moiety, which confers hypoxia-selective cytotoxicity, and an aziridine ring, which acts as an alkylating agent, inducing DNA damage.[4][5][6] This combination of properties makes this compound a promising candidate for improving the therapeutic ratio of radiotherapy.

These application notes provide a summary of the preclinical data and detailed protocols for evaluating the efficacy of this compound in combination with radiation therapy.

Data Presentation

Table 1: Preclinical Efficacy and Toxicity of this compound and RSU-1069

| Compound | Administration Route | Vehicle | Animal Model | Maximum Tolerated Dose (MTD) | Notes | Reference |

| RSU-1069 | Intraperitoneal (i.p.) | - | C3H/He Mice | 80 mg/kg (0.38 mmol/kg) | - | [2][3] |

| RSU-1069 | Oral (p.o.) | - | C3H/He Mice | 320 mg/kg (1.5 mmol/kg) | Reduced systemic toxicity compared to i.p. | [2][3] |

| This compound | Intraperitoneal (i.p.) | - | C3H/He Mice | 350 mg/kg (0.94 mmol/kg) | - | [2][3] |

| This compound | Oral (p.o.) | - | C3H/He Mice | 1 g/kg (2.67 mmol/kg) | Reduced systemic toxicity compared to i.p. | [2][3] |

Table 2: In Vitro Radiosensitization with RSU-1069

| Cell Line | Drug Concentration | Condition | Enhancement Ratio (ER) | Comparison | Reference |

| Chinese Hamster V79 | 0.5 mmol/dm³ | Hypoxic | 3.0 | Misonidazole ER of 1.6 at the same concentration | [1] |

| Chinese Hamster V79 | Not specified | Hypoxic, 4°C | Reduced to a level similar to misonidazole | Suggests involvement of a temperature-dependent biochemical process | [1] |

Table 3: In Vivo Radiosensitization with this compound and RSU-1069

| Compound | Administration Route | Tumor Model | Timing of Administration | Radiation Dose | Endpoint | Key Finding | Reference |

| RSU-1069 / This compound | i.p. or p.o. | Murine KHT Sarcomas | 45-60 min before irradiation | 10 Gy | Hypoxic cell radiosensitization | Maximum radiosensitization achieved within this time frame. Degree of sensitization was largely independent of administration route. | [2][3] |

| RSU-1069 | i.p. | SCCVII Squamous Carcinoma | 20 min before irradiation | Not specified | Tumor cell survival (clonogenic assay) | Efficient hypoxic cell radiosensitizer and cytotoxin with little effect on oxic cells. | [4] |

Mechanism of Action & Signaling Pathways

Under hypoxic conditions, the nitro group of RSU-1069 is reduced, leading to the formation of reactive intermediates. This bioreduction is a key step for its selective toxicity in hypoxic cells. The active form of the drug, particularly its aziridine moiety, can then alkylate DNA, inducing single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA base damage.[2][4][5][6][7] This damage is more difficult for the cell to repair compared to radiation damage alone, leading to enhanced cell killing.

Studies have shown that RSU-1069-induced DNA damage persists for longer durations and that the repair of radiation-induced breaks is significantly delayed in the presence of the drug under hypoxic conditions.[7] This suggests that RSU-1069 not only causes its own DNA lesions but also interferes with the cellular DNA damage response (DDR) pathways that are critical for repairing radiation-induced damage. The repair of cellular DNA damage induced by RSU-1069 has been shown to involve the activation of genes under the control of the recA gene in E. coli, indicating an involvement of homologous recombination repair pathways.[1]

The combination of this compound and radiation therapy likely triggers a complex signaling cascade involving key players in the DNA damage response.

Caption: Signaling pathway of this compound and radiation.

Experimental Protocols

In Vitro Clonogenic Survival Assay

This assay determines the ability of a single cell to grow into a colony and is the gold standard for measuring cytotoxicity and radiosensitization.

Materials:

-

Cell lines of interest (e.g., V79, CHO, HeLa, or human tumor cell lines)

-

Complete cell culture medium

-

This compound (or RSU-1069) stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well plates

-

Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)

-

X-ray irradiator

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into 6-well plates at a density that will result in 50-200 colonies per well after treatment. This requires optimization for each cell line and treatment condition.

-

Allow cells to attach for at least 4-6 hours.

-

-

Drug Treatment and Hypoxia Induction:

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the plates with the drug-containing medium. Include a vehicle control.

-

For hypoxic conditions, place the plates in a pre-gassed hypoxia chamber for the desired duration (e.g., 4-24 hours) prior to irradiation. For normoxic conditions, keep the plates in a standard incubator.

-

-

Irradiation:

-

Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Return the plates to their respective incubators (normoxic or hypoxic) for the remainder of the drug exposure period.

-

-

Colony Formation:

-

After the drug exposure period, replace the treatment medium with fresh, drug-free medium.

-

Incubate the plates for 7-14 days, depending on the cell line's doubling time, until visible colonies are formed.

-

-

Staining and Counting:

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with methanol for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for the untreated control: PE = (Number of colonies counted / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies counted) / (Number of cells seeded x PE).

-

Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.

-

The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to produce a certain level of cell kill (e.g., SF=0.1) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.

-

Caption: In vitro clonogenic survival assay workflow.

In Vivo Tumor Growth Delay Assay

This assay evaluates the effect of this compound and radiation on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells for xenograft implantation (e.g., human colorectal, lung, or head and neck cancer cell lines)

-

Matrigel (optional, for enhancing tumor take)

-

This compound formulation for oral gavage

-

Anesthesia

-

Calipers for tumor measurement

-

X-ray irradiator with appropriate shielding

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in PBS or medium, with or without Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Randomization and Treatment Groups:

-

Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).

-

-

Drug Administration:

-

Irradiation:

-

Anesthetize the mice.

-

Shield the non-tumor bearing parts of the mouse with lead.

-

Deliver a single or fractionated dose of radiation to the tumor.

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Continue monitoring until the tumors reach a predetermined endpoint size (e.g., 1000-1500 mm³) or for a specified duration.

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the time for the tumors in each group to reach a specific volume (e.g., 4 times the initial volume).

-

The tumor growth delay is the difference in the time it takes for the tumors in the treated groups to reach the endpoint volume compared to the control group.

-

An enhancement factor can be calculated to quantify the radiosensitizing effect.

-

Caption: In vivo tumor growth delay assay workflow.

Conclusion

This compound, as a prodrug of the potent hypoxic radiosensitizer RSU-1069, represents a promising strategy to enhance the efficacy of radiation therapy in solid tumors. The provided protocols offer a framework for the preclinical evaluation of this compound in combination with radiation. Careful optimization of drug and radiation doses, as well as timing of administration, will be crucial for maximizing the therapeutic benefit. Further investigation into the specific signaling pathways modulated by this combination will provide valuable insights for its clinical development.

References

- 1. Assessment of the repair and damage of DNA induced by parent and reduced RSU-1069, a 2-nitroimidazole-aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of RSU 1069 and 1137 with DNA in vitro. Biological implications and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-Induced Cancer Cell Responses Driving Radioresistance of Hypoxic Tumors: Approaches to Targeting and Radiosensitizing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photosensitive interaction of RSU 1069 with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of DNA damage in mammalian cells upon bioreduction of the nitroimidazole-aziridines RSU-1069 and RSU-1131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The repair of DNA damage induced in V79 mammalian cells by the nitroimidazole-aziridine, RSU-1069. Implications for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RB-6145 Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of RB-6145, a prodrug of the potent hypoxic cell radiosensitizer and cytotoxin RSU-1069, in murine cancer models. The detailed protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in combination with radiation therapy.

Mechanism of Action

This compound is a 2-nitroimidazole compound that acts as a bioreductive drug. Its mechanism of action is twofold, targeting the unique microenvironment of solid tumors, particularly hypoxic (low oxygen) regions that are often resistant to conventional radiotherapy.

-

Hypoxic Cell Radiosensitization: In the low oxygen environment of tumors, the nitro group of RSU-1069 (the active form of this compound) is reduced, forming reactive intermediates. These intermediates can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby increasing their sensitivity to radiation.

-

Hypoxic Cytotoxicity: Under severe hypoxia, further reduction of the nitro group leads to the formation of highly cytotoxic species. Additionally, RSU-1069 contains an aziridine ring, an alkylating agent, which can crosslink DNA, leading to cancer cell death. This dual action makes this compound effective against hypoxic cells, which are notoriously difficult to treat.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound as a hypoxic cell radiosensitizer and cytotoxin.

Quantitative Data Summary